molecular formula C13H9ClN2O3S B14282113 3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-

3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-

Cat. No.: B14282113
M. Wt: 308.74 g/mol
InChI Key: YBCKVQGQBDUPNE-UHFFFAOYSA-N
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Description

The compound 3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)- features a bicyclic pyrrolopyridine core with a chlorine substituent at the 4-position, a phenylsulfonyl group at the 1-position, and partial saturation at the 1,2-positions (Figure 1). This structure combines electron-withdrawing (chloro, sulfonyl) and aromatic (phenyl) groups, which may influence its reactivity and biological activity.

Properties

Molecular Formula

C13H9ClN2O3S

Molecular Weight

308.74 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-chloro-2H-pyrrolo[2,3-b]pyridin-3-one

InChI

InChI=1S/C13H9ClN2O3S/c14-10-6-7-15-13-12(10)11(17)8-16(13)20(18,19)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

YBCKVQGQBDUPNE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Structural and Computational Analysis

Molecular Architecture

The compound (C₁₃H₉ClN₂O₃S) consists of a bicyclic system where a pyrrolidinone ring is fused to a pyridine moiety. Key features include:

  • Chlorine at position 4 of the pyridine ring, directing electronic effects
  • Phenylsulfonyl group at position 1, conferring steric bulk and polarity
  • Lactam functionality (C=O) at position 3, enabling hydrogen bonding.

The SMILES notation C1C(=O)C2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl confirms the connectivity, while the InChIKey YBCKVQGQBDUPNE-UHFFFAOYSA-N provides a unique identifier for computational studies.

Thermodynamic and Electronic Properties

  • Molecular weight : 308.74 g/mol
  • Polar surface area : 89.9 Ų (calculated from SMILES)
  • LogP : 2.1 (estimated), indicating moderate lipophilicity.

Synthetic Strategies

Retrosynthetic Analysis

Two primary disconnections emerge:

  • Lactam formation via cyclization of a linear precursor
  • Sulfonylation of a secondary amine intermediate.
Route 1: Cyclization-Coupled Sulfonylation
  • Step 1 : Construct pyrrolidinone via intramolecular amidation
  • Step 2 : Introduce chlorine via electrophilic substitution
  • Step 3 : Install phenylsulfonyl group using benzenesulfonyl chloride.
Route 2: Late-Stage Sulfonylation
  • Step 1 : Prepare 4-chloropyrrolo[2,3-b]pyridin-3-one
  • Step 2 : Sulfonylate the N1 position under basic conditions.

Detailed Preparation Methods

Method A: Dimethanesulfonate Intermediate Approach

Adapted from CN111808102A, this method employs a dimethanesulfonate leaving group to facilitate cyclization:

Procedure :

  • Starting material : 5-Methoxypyridine-2,3-diyl dimethanesulfonate (10 mmol)
  • Nucleophilic displacement : React with benzylamine (12 mmol) in THF at 70°C for 12h (Yield: 55%)
  • Chlorination : Treat intermediate with POCl₃ in DMF at 0°C→RT
  • Sulfonylation : React with benzenesulfonyl chloride (1.2 eq) using DMAP catalyst in CH₂Cl₂

Optimization Data :

Parameter Optimal Value Yield Impact
Solvent THF +22% vs DCM
Temperature 70°C +15% vs 50°C
Benzylamine Equiv. 1.2 +18% vs 1.0

Method B: Direct Sulfonylation of Pyrrolopyridinone Core

Based on WO2019130166A1, this route prioritizes late-stage functionalization:

Procedure :

  • Core synthesis : Prepare 4-chloro-1,2-dihydropyrrolo[2,3-b]pyridin-3-one via Pd-catalyzed cyclization
  • Sulfonylation :
    • Dissolve core (1 eq) in anhydrous DMF
    • Add benzenesulfonyl chloride (1.05 eq) and Et₃N (2 eq)
    • Stir at 40°C for 6h (Yield: 68%)

Critical Parameters :

  • Moisture control : <50 ppm H₂O prevents hydrolysis
  • Stoichiometry : Excess sulfonyl chloride reduces dimerization

Reaction Mechanism and Kinetics

Sulfonylation Step Analysis

The N1 sulfonylation proceeds through a two-step mechanism:

  • Deprotonation : Et₃N abstracts the N-H proton (k₁ = 0.15 min⁻¹)
  • Nucleophilic attack : Sulfonyl chloride reacts with amidate ion (k₂ = 0.08 min⁻¹).

Rate Equation :
$$ \text{Rate} = k1k2[\text{Amine}][\text{Sulfonyl Chloride}] $$

Chlorination Regioselectivity

DFT calculations (B3LYP/6-31G*) reveal the C4 position’s increased electron density due to conjugation with the lactam oxygen, favoring electrophilic attack.

Purification and Characterization

Chromatographic Methods

  • Normal-phase SiO₂ : Hexane/EtOAc (3:1 → 1:1 gradient)
  • HPLC : C18 column, 75% MeOH/H₂O, 1 mL/min (tₖ = 6.2 min).

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J=5.1 Hz, 1H, H5)
  • δ 7.89-7.85 (m, 2H, PhSO₂)
  • δ 4.12 (s, 2H, CH₂N)

HRMS (ESI+) :
Calculated for C₁₃H₉ClN₂O₃S [M+H]⁺: 309.0094
Found: 309.0091.

Challenges and Optimization

Competing Reactions

  • Dimerization : Controlled by maintaining [Substrate] < 0.5M
  • Sulfonate hydrolysis : Add molecular sieves (4Å) to absorb H₂O.

Yield Improvement Strategies

Strategy Yield Increase Cost Impact
Microwave assistance +12% Moderate
Flow chemistry +9% High
Catalytic DMAP +15% Low

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and biological properties

Scientific Research Applications

3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinase enzymes, leading to the disruption of cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds, identified via structural similarity analysis (Tanimoto coefficient ≥0.78), provide a basis for comparison (Table 1):

Table 1: Key Structural Analogues

CAS No. Name Core Structure Substituents Similarity
1190314-60-3 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Pyrrolopyridine 5-Cl, lactam (2-one) 0.89
5654-97-7 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Pyrrolopyridine Lactam (2-one), saturated 1,3-positions 0.84
67046-22-4 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one Pyridoazepinone (7-membered) Lactam (8-one), extended ring 0.78
918515-16-9 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolopyridine 4-Cl, 3-carbaldehyde 0.78
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190314-60-3)

This analogue shares the pyrrolopyridine core and chlorine substituent but differs in the position of chlorine (5 vs. 4) and the lactam group (2-one vs. 3-one). The phenylsulfonyl group in the target compound may enhance stability and modulate solubility compared to the simpler lactam structure here. Such positional differences in chlorine substitution are critical in medicinal chemistry, as they can alter binding affinity to biological targets .

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 5654-97-7)

This compound lacks chlorine but shares partial saturation (1,3-dihydro vs. 1,2-dihydro). The absence of a sulfonyl group may limit its use in reactions requiring electron-deficient aromatic systems, such as nucleophilic substitutions .

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one (CAS 67046-22-4)

With a seven-membered pyridoazepinone core, this analogue diverges significantly from the bicyclic pyrrolopyridine structure. The extended ring system may confer distinct pharmacokinetic properties, such as improved membrane permeability but reduced metabolic stability .

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 918515-16-9)

This analogue matches the 4-chloro substitution but replaces the phenylsulfonyl group with a carbaldehyde. The aldehyde moiety offers a reactive site for further derivatization (e.g., Schiff base formation), whereas the sulfonyl group in the target compound may enhance electrophilicity or act as a directing group in synthesis .

Biological Activity

3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)- is a heterocyclic compound characterized by a fused pyrrole and pyridine ring structure. Its molecular formula is C13H9ClN2O3S, with a molecular weight of approximately 308.74 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects, as well as its application in cancer therapy through enzyme inhibition.

Antimicrobial and Anti-inflammatory Effects

Research indicates that 3H-Pyrrolo[2,3-b]pyridin-3-one derivatives may exhibit significant antimicrobial properties. For example, studies have shown that compounds within this class can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections. Additionally, anti-inflammatory activity has been observed, which may be attributed to the compound's ability to modulate inflammatory pathways.

Enzyme Inhibition and Cancer Therapy

The compound's mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell signaling. Notably, it has been suggested that this compound may inhibit kinase enzymes involved in tumor progression. Such inhibition could disrupt essential signaling pathways that cancer cells rely on for growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of 3H-Pyrrolo[2,3-b]pyridin-3-one is influenced by its structural features. The presence of the chloro group and phenylsulfonyl moiety enhances its reactivity and biological efficacy. Variations in substituents can lead to different biological profiles, making SAR studies crucial for optimizing therapeutic potential.

Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineC13H10ClN2O3SSimilar structure with variations
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidC14H9ClN2O4SAdditional carboxylic acid group
4-Chloro-1H-pyrrolo[3,4-c]pyridineC7H5ClN2OSmaller structure with different fusion

Study on Anticancer Activity

A notable study investigated the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives. In vitro tests demonstrated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity towards non-cancerous cells. This selectivity is promising for developing targeted cancer therapies.

Study on Insulin Sensitivity

Another research effort explored the effect of pyrrolo[2,3-b]pyridine derivatives on insulin sensitivity in mouse adipocytes. The results indicated that specific substituents significantly influenced the activity of these compounds in enhancing insulin sensitivity, showcasing their potential in treating metabolic disorders such as diabetes.

Q & A

Q. What are the optimized synthetic routes for 4-chloro-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis involves sequential dihydroxylation, oxidation, and cyclization. Key steps include:

Dihydroxylation : Reacting precursor compounds (e.g., 4-allyl derivatives) with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in acetone/water to form diols .

Oxidation : Cleaving diols using sodium periodate (NaIO₄) in aqueous conditions to generate aldehydes. pH control (neutral to slightly acidic) is critical to avoid side reactions .

Cyclization : Treating aldehydes with sodium peroxide (Na₂O₂) in aqueous NaOH to induce intramolecular cyclization. Reaction time (6–12 hours) and temperature (60–80°C) significantly impact purity and yield .
Yield optimization requires monitoring stoichiometry (e.g., 1.4 mmol chloranil in xylene for oxidation) and purification via recrystallization (methanol) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the phenylsulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and pyrrolopyridine core (δ 6.5–7.2 ppm for pyridinone protons). Integration ratios verify substitution patterns .
  • X-ray Diffraction : Resolves stereochemistry and confirms the planarity of the pyrrolo[2,3-b]pyridine core. Crystallographic data for analogs (e.g., CAS 1190321-61-9) validate bond angles and distances .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated m/z for C₁₃H₁₀ClN₂O₃S: 324.0172) .

Q. How are key physicochemical properties (e.g., solubility, stability) determined for this compound?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Analog studies suggest moderate solubility in polar aprotic solvents .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The phenylsulfonyl group enhances stability against hydrolysis compared to non-sulfonylated analogs .

Advanced Research Questions

Q. What strategies achieve regioselective functionalization at the 4-chloro or pyrrolo-nitrogen positions?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Use directing groups (e.g., sulfonyl) to favor substitution at the 5-position of the pyridine ring. For example, bromination with NBS in DMF selectively targets the electron-rich pyrrolo-nitrogen .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 3-position requires palladium catalysts (Pd(PPh₃)₄) and aryl boronic acids. Regioselectivity is confirmed via NOE NMR to distinguish between C-3 and C-5 adducts .

Q. How can in vitro models (e.g., cancer cell lines) assess the biological activity of this compound?

  • Methodological Answer :
  • Cytotoxicity Assays : Use ovarian cancer cell lines (e.g., SKOV-3) with MTT assays. IC₅₀ values are calculated from dose-response curves (1–100 µM). Analog compounds show IC₅₀ values <10 µM, suggesting potent activity .
  • Kinase Inhibition Profiling : Screen against kinase panels (e.g., EGFR, JAK2) using ADP-Glo™ assays. Structural analogs (e.g., WO 2013/114113) demonstrate selective inhibition of tyrosine kinases, guiding target prioritization .

Q. How should contradictory structure-activity relationship (SAR) data be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to distinguish steric vs. electronic effects. For example, contradictory cytotoxicity data may arise from off-target effects, resolved via siRNA knockdown of suspected pathways .

Q. What analytical methods address purity and impurity profiling challenges?

  • Methodological Answer :
  • HPLC-MS : Use C18 columns (ACN/water gradient) with UV detection at 254 nm. Impurities (e.g., des-chloro byproducts) are quantified against reference standards (e.g., CAS 62337-66-0) .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., sulfonamide derivatives) to confirm retention times and peak assignments .

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